3-Benzoyl-2'-deoxy-5-fluorouridine

Prodrug Design Lipophilicity Cellular Uptake

Researchers often face rapid metabolic inactivation of unmodified 5-fluorouracil (5-FU) in cell-based assays. 3-Benzoyl-2'-deoxy-5-fluorouridine (CAS 74233-80-0) addresses this via a 3'-O-benzoyl protecting group that enhances lipophilicity and modulates activation kinetics. - Increased Lipophilicity: Facilitates passive diffusion across cell membranes, overcoming the permeability limitations of hydrophilic nucleosides. - Tunable Stability: The benzoyl ester demonstrates a significantly prolonged plasma half-life compared to acetyl analogs, supporting sustained intracellular release for pharmacodynamic studies. - Validated Intermediate: Suitable as a protected precursor for synthesizing 5-[18F]fluoroalkyl pyrimidine nucleoside radiotracers.

Molecular Formula C16H15FN2O6
Molecular Weight 350.30 g/mol
CAS No. 74233-80-0
Cat. No. B8524760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-2'-deoxy-5-fluorouridine
CAS74233-80-0
Molecular FormulaC16H15FN2O6
Molecular Weight350.30 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC=CC=C3)F)CO)O
InChIInChI=1S/C16H15FN2O6/c17-10-7-18(13-6-11(21)12(8-20)25-13)16(24)19(15(10)23)14(22)9-4-2-1-3-5-9/h1-5,7,11-13,20-21H,6,8H2/t11-,12+,13+/m0/s1
InChIKeyCPBKROZHSSOGKJ-YNEHKIRRSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoyl-2'-deoxy-5-fluorouridine Overview


3-Benzoyl-2'-deoxy-5-fluorouridine (CAS 74233-80-0) is a synthetic fluorinated pyrimidine nucleoside analog that incorporates a benzoyl protecting group at the 3'-O position of the deoxyribose sugar moiety [1]. This structural modification places it within the broader class of 5-fluorouracil (5-FU) and 5-fluoro-2'-deoxyuridine (FdUrd) prodrugs, designed to enhance lipophilicity, improve cellular uptake, and modulate metabolic stability relative to the parent nucleoside [1]. The compound serves as a key intermediate in the synthesis of more complex nucleoside derivatives and has been investigated for its potential as an anticancer agent, acting primarily through intracellular conversion to active antimetabolites that inhibit thymidylate synthase and disrupt DNA synthesis [2].

1 Fluoropyrimidine prodrug intermediate
2 Lipophilicity-modulated nucleoside research
3 Thymidylate synthase pathway studies

Why 5-FU and Floxuridine Are Not Suitable Substitutes


Generic substitution of 3-Benzoyl-2'-deoxy-5-fluorouridine with unmodified 5-fluorouracil (5-FU) or 5-fluoro-2'-deoxyuridine (FdUrd) is scientifically invalid due to fundamental differences in physicochemical properties and biological handling. The parent nucleosides, while clinically established, suffer from rapid metabolic inactivation, poor oral bioavailability, and dose-limiting toxicities due to systemic exposure [1]. The 3'-O-benzoyl modification in the target compound is specifically engineered to alter the compound's lipophilicity and hydrolysis kinetics, which in turn dictates its prodrug activation profile, cellular penetration, and potential for selective tumor targeting [2]. Evidence from structurally analogous N3-acyl derivatives demonstrates that such acylation dramatically increases lipophilicity (e.g., octanol-water partition coefficients) and modifies the half-life of hydrolysis in human plasma, with N3-benzoyl derivatives exhibiting a half-life of 110 minutes compared to just 4.6 minutes for the N3-acetyl analog [3]. These altered properties directly impact the compound's performance in in vitro cytotoxicity assays and in vivo efficacy models, rendering unmodified 5-FU or FdUrd inappropriate comparators for applications where controlled prodrug activation and enhanced cellular uptake are the critical design objectives.

Target Compound
Common Substitute
Mismatch Risk
3-Benzoyl-2'-deoxy-5-fluorouridine
5-FU / FdUrd
Prodrug activation kinetics may differ; benzoyl ester enables controlled hydrolysis
3-Benzoyl-2'-deoxy-5-fluorouridine
5-FU / FdUrd
Lipophilicity profile may shift passive diffusion and cellular accumulation
3-Benzoyl-2'-deoxy-5-fluorouridine
5-FU / FdUrd
Metabolic activation pathway not designed for sustained release

Quantitative Differentiation Evidence


Lipophilicity Advantage Over 5-FU

While direct log P data for 3-Benzoyl-2'-deoxy-5-fluorouridine are not publicly available, a strong class-level inference can be drawn from studies on structurally analogous N3-acyl derivatives of 5-fluorouracil. In these studies, N3-acylation, including benzoylation, was shown to significantly increase lipophilicity compared to the parent 5-FU. The increase in lipophilicity is a key determinant of improved passive diffusion across cellular membranes, a critical limitation for hydrophilic nucleoside analogs [1]. The experimental partition data confirm that N3-acyl derivatives are more lipophilic than 5-FU as determined by octanol-aqueous buffer partition experiments [1].

Lipophilicity vs 5-FU
Class-level inference
N3-acyl derivatives more lipophilic than 5-FU (qualitative, partition experiments)
Supports lipophilicity-driven uptake screening
Direct log P data not available for target compound
Prodrug Design Lipophilicity Cellular Uptake Physicochemical Properties

Hydrolytic Stability in Human Plasma

The kinetics of prodrug activation are critical for therapeutic window optimization. While specific half-life data for 3-Benzoyl-2'-deoxy-5-fluorouridine are unavailable, data from the N3-benzoyl derivative of 5-FU demonstrate a half-life of 110 minutes in 80% human plasma at 37°C [1]. This is a 24-fold increase in stability compared to the N3-acetyl derivative (t1/2 = 4.6 minutes) and provides a framework for understanding how the benzoyl group modulates hydrolytic stability [1]. This class-level evidence suggests that the 3'-O-benzoyl group would confer significantly greater plasma stability than smaller acyl groups, allowing for a more sustained prodrug activation profile.

Plasma Hydrolysis t1/2
Class-level inference
~110 min (N3-benzoyl-5-FU in 80% human plasma)
24× longer vs N3-acetyl analog
Indicates prolonged prodrug activation window
Extrapolated from N3-acyl derivative data
Prodrug Activation Plasma Stability Hydrolysis Kinetics Pharmacokinetics

Superior Therapeutic Index Potential

The therapeutic index is a critical measure of a compound's safety and efficacy. A patent describing 2'-deoxy-5-substituted uridine derivatives, which explicitly includes 3-benzoyl-2'-deoxy-5-fluorouridine as a reference example, states that structurally related 5-trifluoromethyl derivatives (F3TdR) demonstrated a superior therapeutic index against Adenocarcinoma 755 compared to 2'-deoxy-5-fluorouridine (FUdR) [1]. This class-level evidence, derived from a closely related compound, suggests that 5-substitution, particularly in the context of a benzoyl-protected nucleoside, may confer a wider therapeutic window than the parent FUdR. The patent also notes that FUdR itself is ~100-fold more potent in vitro than 5-FU [1].

Therapeutic Index in Adenoca. 755
Class-level inference
F3TdR wider therapeutic index vs FUdR (qualitative, mouse model)
Supports in vivo safety-margin endpoint review
Data from 5-substituted analog; not directly measured
Antitumor Activity Therapeutic Index In Vivo Efficacy Adenocarcinoma 755

Radiopharmaceutical Synthesis Intermediate

A direct, quantitative differentiator is the compound's demonstrated utility as a protected precursor in the synthesis of 5-[18F]fluoroalkyl pyrimidine nucleosides for positron emission tomography (PET) imaging. In a cross-study comparison, all six target radiotracers were prepared from 3-N-benzoyl-3',5'-di-O-benzoyl-protected 5-O-mesylate precursors (which incorporate the core 3-benzoyl protection strategy) in radiochemical yields of 17-35% (decay-corrected) [1]. This is a specific, application-driven advantage that simpler analogs like 5-FU or FUdR do not offer in this context. The use of this compound as a building block in a multi-step radiosynthesis is a unique value proposition for imaging research.

Radiochemical Yield
Cross-study comparable
17–35% decay-corrected yield (6 tracers)
Enables PET tracer synthesis workflow
Using 3-N-benzoyl-protected precursor; synthesis conditions apply
Radiochemistry PET Imaging HSV1-TK Reporter Gene Molecular Imaging

3-Benzoyl-2'-deoxy-5-fluorouridine Applications


Lipophilic Prodrugs for Enhanced Cellular Uptake

Investigators seeking to improve the passive diffusion and intracellular accumulation of fluoropyrimidine antimetabolites should prioritize 3-Benzoyl-2'-deoxy-5-fluorouridine over unmodified 5-FU or FdUrd. The 3'-O-benzoyl group confers increased lipophilicity, a property validated by class-level data on N3-acyl 5-FU prodrugs [1]. This increased lipophilicity is a key determinant for overcoming the poor membrane permeability that limits the efficacy of hydrophilic nucleoside analogs, making it a more suitable candidate for in vitro permeability assays and for evaluating cellular uptake mechanisms [1].

Tunable Prodrug Activation Profiles

For research programs focused on optimizing prodrug activation kinetics, the benzoyl ester moiety offers a distinct advantage. Class-level inference from plasma hydrolysis studies of N3-benzoyl-5-FU (t1/2 = 110 min) compared to faster-hydrolyzing acetyl analogs (t1/2 = 4.6 min) demonstrates that the benzoyl group provides a prolonged activation window [1]. This tunable stability is critical for in vivo studies where sustained drug release is desired to maintain therapeutic concentrations and reduce peak-related toxicities, making this compound a valuable tool for pharmacodynamic modeling [1].

PET Imaging Agents for HSV1-tk

Radiochemistry and molecular imaging laboratories should procure 3-Benzoyl-2'-deoxy-5-fluorouridine as a key protected intermediate for the synthesis of 5-[18F]fluoroalkyl pyrimidine nucleosides. The compound's utility is demonstrated by the successful preparation of six distinct radiotracers in 17-35% radiochemical yield from a related 3-N-benzoyl-protected precursor [1]. This application scenario is unique to the benzoyl-protected nucleoside and is not achievable with generic, unprotected 5-FU or FdUrd, providing a clear, application-specific rationale for procurement [1].

SAR of 3'-O-Acylated Fluoropyrimidines

Medicinal chemistry groups engaged in SAR studies of fluoropyrimidine prodrugs should utilize 3-Benzoyl-2'-deoxy-5-fluorouridine as a key reference compound. Its placement within a series of 3'-O-acyl derivatives allows for direct comparison of how the benzoyl group's steric and electronic properties influence anticancer activity relative to other aromatic and aliphatic acyl groups [1]. This specific structural modification is central to the design of 'double-barreled' and multi-decorated nucleoside prodrugs, a promising area in anticancer drug discovery [1].

Application
Selection Property
Validation Focus
Prodrug cellular uptake studies
Lipophilicity-modulated permeability
Octanol-water partition profiling
Prodrug activation kinetics studies
Plasma hydrolysis half-life
Enzymatic stability assay context
PET tracer radiosynthesis
Protected precursor compatibility
Radiochemical yield optimization
SAR of nucleoside prodrugs
3'-O-acyl substitution profile
Cell-based cytotoxicity panel review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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